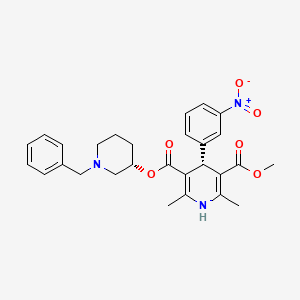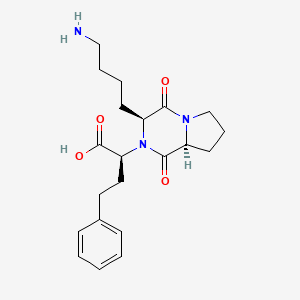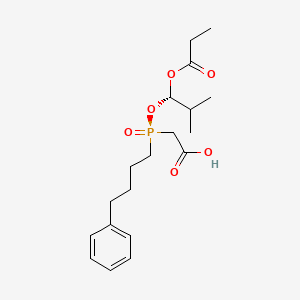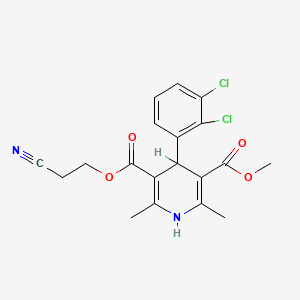
Decitabine Impurity 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decitabine Impurity 6 is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine is known for its role as a hypomethylating agent, which inhibits DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .
科学研究应用
Decitabine Impurity 6 has several scientific research applications, including:
Biology: Research on this compound helps in understanding the biological effects of decitabine and its metabolites.
作用机制
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .
Biochemical Pathways
Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .
Pharmacokinetics
The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Decitabine Impurity 6 typically involves the hydrolytic degradation of decitabine. This process can occur under acidic conditions, leading to the opening of the triazine ring and subsequent formation of various impurities . The reaction conditions often include the use of aqueous solutions and controlled pH levels to facilitate the degradation process.
Industrial Production Methods: In industrial settings, the production of decitabine and its impurities, including this compound, involves lyophilization (freeze-drying) to stabilize the compound and minimize impurity formation . The bulk solution containing decitabine is prepared and then lyophilized in vials to ensure stability and reduce the amount of impurities .
化学反应分析
Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or primary amines are often employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
相似化合物的比较
Azacitidine: Another cytidine analog that functions as a hypomethylating agent.
5-Azacytidine: A compound similar to azacitidine, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .
属性
CAS 编号 |
78185-66-7 |
|---|---|
分子式 |
C22H24O6 |
分子量 |
384.43 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
